molecular formula C21H24N2O3 B231189 2-(Bis(2-hydroxypropyl)amino)-4,5-diphenyloxazole CAS No. 18471-21-1

2-(Bis(2-hydroxypropyl)amino)-4,5-diphenyloxazole

Cat. No. B231189
CAS RN: 18471-21-1
M. Wt: 352.4 g/mol
InChI Key: YRAGHKMADVTNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bis(2-hydroxypropyl)amino)-4,5-diphenyloxazole, commonly known as BAPTA, is a chemical compound that has been widely used in scientific research as a calcium chelator. It was first synthesized in 1980 by Roger Y. Tsien, who later won the Nobel Prize in Chemistry in 2008 for his work on green fluorescent protein. BAPTA has been extensively studied for its ability to bind and remove calcium ions from cells, making it a valuable tool in many areas of biological research.

Mechanism of Action

BAPTA binds to calcium ions with high affinity, forming a stable complex that removes calcium from cells. The binding of BAPTA to calcium ions is reversible, allowing researchers to control the levels of calcium in cells. BAPTA has been shown to be effective in removing calcium from a variety of cell types, including neurons, muscle cells, and immune cells.
Biochemical and Physiological Effects
The removal of calcium ions from cells using BAPTA has been shown to have a variety of biochemical and physiological effects. In neurons, BAPTA has been shown to block the release of neurotransmitters, inhibit the activation of ion channels, and reduce the amplitude of calcium-dependent action potentials. In muscle cells, BAPTA has been shown to inhibit contraction and reduce the release of calcium from the sarcoplasmic reticulum. In immune cells, BAPTA has been shown to inhibit the production of cytokines and the activation of T cells.

Advantages and Limitations for Lab Experiments

BAPTA has several advantages as a calcium chelator for use in lab experiments. It has a high affinity for calcium ions, allowing for efficient removal of calcium from cells. It is also reversible, allowing researchers to control the levels of calcium in cells. However, BAPTA has some limitations as well. It can be toxic to cells at high concentrations, and its binding to other metal ions can interfere with experiments that require the use of other metal ions. Additionally, the synthesis of BAPTA is complex and requires specialized equipment and expertise.

Future Directions

There are many potential future directions for the use of BAPTA in scientific research. One area of interest is the use of BAPTA to study the role of calcium in cancer cells. Calcium signaling has been implicated in the development and progression of many types of cancer, and BAPTA may be a useful tool for studying these processes. Another area of interest is the development of new calcium chelators that are more effective and less toxic than BAPTA. Finally, the use of BAPTA in combination with other tools, such as optogenetics and gene editing, may allow for more precise control of calcium signaling in cells.

Synthesis Methods

BAPTA can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with diethyl malonate to form 2-(2-hydroxyphenyl)benzoxazole. This compound is then reacted with 2-amino-2-(hydroxymethyl)propane-1,3-diol to form BAPTA. The synthesis of BAPTA is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

BAPTA has been widely used in scientific research as a calcium chelator. Calcium ions play a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By removing calcium ions from cells, BAPTA can be used to study the effects of calcium on these processes. BAPTA has also been used to study the role of calcium in cell signaling pathways and apoptosis.

properties

CAS RN

18471-21-1

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-[(4,5-diphenyl-1,3-oxazol-2-yl)-(3-hydroxypropyl)amino]propan-1-ol

InChI

InChI=1S/C21H24N2O3/c24-15-7-13-23(14-8-16-25)21-22-19(17-9-3-1-4-10-17)20(26-21)18-11-5-2-6-12-18/h1-6,9-12,24-25H,7-8,13-16H2

InChI Key

YRAGHKMADVTNKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)N(CCCO)CCCO)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)N(CCCO)CCCO)C3=CC=CC=C3

synonyms

2-[Bis(2-hydroxypropyl)amino]-4,5-diphenyloxazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.